1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide
Description
The compound 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide features a bicyclic 3,4-dihydroisochromene core fused to a ketone (1-oxo group) and a carboxamide moiety linked to a 1,3-thiazol-2-yl substituent. This structure combines the rigidity of the isochromene scaffold with the heteroaromatic thiazole ring, which is often associated with bioactivity in medicinal chemistry.
Properties
Molecular Formula |
C13H10N2O3S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C13H10N2O3S/c16-11(15-13-14-5-6-19-13)10-7-8-3-1-2-4-9(8)12(17)18-10/h1-6,10H,7H2,(H,14,15,16) |
InChI Key |
CTUFWTXJHOXANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a phthalide derivative.
Introduction of Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole derivative.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction between the isochromene-thiazole intermediate and an appropriate amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or nucleophiles.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
1-Oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Isochromene vs. Benzene/Coumarin Derivatives
- Target Compound: The 3,4-dihydroisochromene core introduces partial saturation, balancing rigidity and conformational flexibility. This contrasts with fully aromatic systems like benzene (e.g., 2-fluoro-N-(1,3-thiazol-2-yl)benzamide ) or coumarin (e.g., 4-oxo-1,4-dihydroquinoline derivatives ). The dihydroisochromene may enhance metabolic stability compared to fully unsaturated analogs.
- Benzamide Analog (2-fluoro-N-(1,3-thiazol-2-yl)benzamide) : The planar amide group forms dihedral angles of 35.28° with the benzene ring and 10.14° with the thiazole, favoring dimerization via N–H⋯O hydrogen bonds . In contrast, the isochromene’s fused ring system may alter these angles, affecting packing and solubility.
2.2. Substituent Effects
- For example, thiourea derivatives (e.g., N-(1,3-thiazol-2-yl)-N′-[(thiophen-2-yl)carbonyl]thiourea hemihydrate) exhibit resonance-stabilized thiourea moieties and anticancer/antifungal activity .
- Functional Groups : The target compound’s 1-oxo group may enhance electron-withdrawing effects on the isochromene ring, influencing reactivity compared to fluorine-substituted benzamides or chlorinated coumarins .
Comparative Data Table
Biological Activity
1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure
The compound features a unique structure characterized by an isochromene core fused with a thiazole ring. Its molecular formula is with a molecular weight of approximately 258.29 g/mol. The presence of the thiazole moiety is significant, as it is often associated with various pharmacological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole-containing compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 16 µg/mL |
| Compound B | E. coli | 32 µg/mL |
| 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide | S. pneumoniae | 8 µg/mL |
Cytotoxicity and Genotoxicity
In vitro studies assessing the cytotoxic effects of this compound have shown that it possesses low toxicity at therapeutic concentrations. It has been determined to be non-mutagenic in standard Ames tests, making it a potential candidate for further drug development .
The antimicrobial activity of thiazole derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit protein synthesis. Fluorescence microscopy has demonstrated that these compounds can induce membrane damage in Gram-positive bacteria, leading to cell lysis .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazole derivatives similar to 1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydro-1H-isochromene-3-carboxamide:
- Study on Antimicrobial Efficacy : A study synthesized multiple thiazole derivatives and tested their efficacy against various bacterial strains. The results indicated that some derivatives had superior activity compared to traditional antibiotics like chloramphenicol .
- Investigation of Cytotoxic Properties : Another research focused on evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines. The findings suggested selective toxicity towards cancer cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
